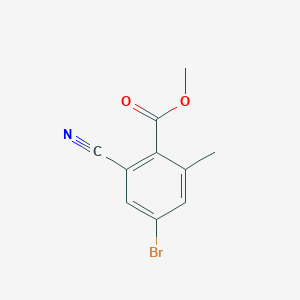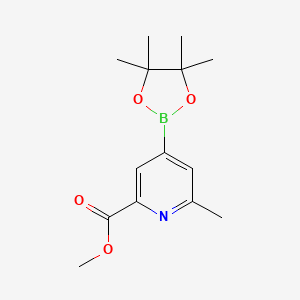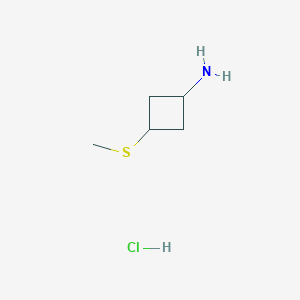![molecular formula C15H27N3O3S B1460608 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) CAS No. 181272-15-1](/img/structure/B1460608.png)
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)
Overview
Description
The compound “1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)” is also known as 2-Iminobiotin . It is a cyclic guanidino analog of biotin that has high affinity for avidin at high pH (>9) and low affinity at low pH (<6) . The empirical formula of this compound is C10H17N3O2S and it has a molecular weight of 243.33 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following Isomeric SMILES: C1[C@H]2C@@HCCCCC(=O)O)NC(=N)N2 . This indicates the presence of a thieno[3,4-d]imidazole ring, a pentanoic acid group, and an imino group in the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C10H17N3O2S), molecular weight (243.33), and its solubility in 1 M HCl (50 mg/mL, clear, colorless) . It is a non-polymer type compound .Scientific Research Applications
Inhibition of Nitric Oxide Synthases
2-Iminobiotin acts as an inhibitor of nitric oxide synthases (NOS), which are enzymes responsible for the production of nitric oxide (NO). NO is a crucial cellular signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response . By inhibiting NOS, 2-Iminobiotin can be used to study the role of NO in various biological systems and diseases where NO is implicated, such as inflammatory conditions and cardiovascular diseases.
Affinity Chromatography
The compound’s affinity for avidin at high pH levels makes it suitable for affinity chromatography applications. Proteins that are iminobiotinylated can be selectively bound to an avidin column at high pH and then eluted at low pH or by the addition of biotin. This property is particularly useful for the purification and study of cell surface proteins and other periodate-sensitive components from biological samples .
Enzyme Activity Modulation
2-Iminobiotin can modulate the activity of certain enzymes. For instance, its interaction with NOS can be leveraged to study the enzymatic pathways and mechanisms of action of NOS isoforms. This application is significant in pharmacological research, where understanding enzyme regulation is essential for drug development .
Cell Signaling Studies
Due to its role as a NOS inhibitor, 2-Iminobiotin is used in cell signaling studies to understand the impact of NO on cellular communication. It helps in dissecting the pathways where NO acts as a second messenger, contributing to insights into the molecular basis of diseases and the development of targeted therapies .
Neuroscience Research
In neuroscience, 2-Iminobiotin is used to investigate the role of NO as a neurotransmitter. NO plays a vital role in neural plasticity, neurogenesis, and neuroprotection. By inhibiting NO production, researchers can study the effects of NO on neural function and potential neurodegenerative disease mechanisms .
Immunological Applications
The immunomodulatory effects of NO are well-documented. 2-Iminobiotin, by inhibiting NO synthase, can be used to study the role of NO in immune responses. This has implications for research into autoimmune diseases, where NO production can be a contributing factor to the disease pathology .
Each of these applications leverages the unique biochemical properties of 2-Iminobiotin, providing valuable insights into various fields of biomedical research. The compound’s versatility underscores its importance in scientific studies aimed at understanding and treating a wide range of health conditions.
Sigma-Aldrich - 2-Iminobiotin ≥98.0% (TLC) Sigma-Aldrich - General description of 2-Iminobiotin
Mechanism of Action
Target of Action
The primary target of this compound is nitric oxide synthases . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. Nitric oxide is a key cellular signaling molecule, involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of nitric oxide synthases . It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This results in a decrease in nitric oxide production.
Pharmacokinetics
It is soluble in 1 m hcl, suggesting that it may be well-absorbed in the stomach . The compound’s bioavailability, distribution, metabolism, and excretion remain to be investigated.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-hydroxypentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c19-9-5-1-4-8-16-13(20)7-3-2-6-12-14-11(10-22-12)17-15(21)18-14/h11-12,14,19H,1-10H2,(H,16,20)(H2,17,18,21)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYCNOAVVFIBE-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)



![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)